molecular formula C6H6N2O3 B13322862 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid

3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13322862
M. Wt: 154.12 g/mol
InChI Key: VDXHIMNWNUBPCY-UHFFFAOYSA-N
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Description

3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable aldehyde and hydrazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of N,N-dimethylamino acrylate as a starting material, which undergoes substitution, cyclization, methylation, and hydrolysis to yield this compound . The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, where reagents like halogens or nitrating agents are used.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, acids, and halogenated compounds .

Scientific Research Applications

Chemistry: In chemistry, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that are valuable in synthetic organic chemistry .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the formyl and carboxylic acid groups in this compound may enhance its biological activity and make it a candidate for drug development .

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, such as fungicides. Its derivatives are key components in the synthesis of succinate dehydrogenase inhibitors, which are used to protect crops from fungal infections .

Mechanism of Action

The mechanism of action of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is primarily related to its ability to interact with specific molecular targets. In biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For instance, its derivatives that function as succinate dehydrogenase inhibitors work by blocking the activity of the enzyme succinate dehydrogenase, which is crucial for the respiratory chain in fungi. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

  • 3-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid

Comparison: Compared to similar compounds, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the formyl group at the 3-position. This functional group imparts distinct chemical reactivity and biological activity to the compound. For example, the formyl group can participate in various chemical reactions, such as oxidation and reduction, which are not possible with compounds lacking this group. Additionally, the formyl group may enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

3-formyl-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-8-2-4(6(10)11)5(3-9)7-8/h2-3H,1H3,(H,10,11)

InChI Key

VDXHIMNWNUBPCY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C=O)C(=O)O

Origin of Product

United States

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